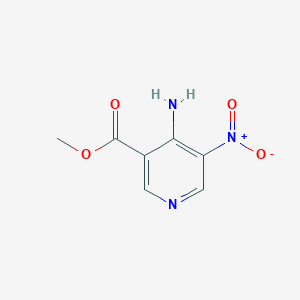

Methyl 4-amino-5-nitronicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-14-7(11)4-2-9-3-5(6(4)8)10(12)13/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLAPPOELAZAPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Amino 5 Nitronicotinate

Classical Approaches to Substituted Nicotinates

Classical methods for synthesizing substituted nicotinates, which are esters of nicotinic acid (pyridine-3-carboxylic acid), involve a series of fundamental organic reactions. These include the functionalization of the pyridine (B92270) core and the modification of the carboxylic acid group.

The introduction of a nitro group onto a pyridine ring via electrophilic aromatic substitution is a challenging transformation. The pyridine nitrogen deactivates the ring towards electrophiles, and under the strongly acidic conditions typical for nitration, the nitrogen atom is protonated, further increasing this deactivation. researchgate.net Consequently, nitration of pyridine itself results in very low yields of 3-nitropyridine. researchgate.net

Despite these challenges, several strategies have been developed to effect the nitration of pyridine systems:

Harsh Conditions : Direct nitration can sometimes be achieved using aggressive reagents and high temperatures. For instance, a chlorinated pyridine has been successfully nitrated with a mixture of sulfuric and nitric acid at elevated temperatures. youtube.com

Bakke's Procedure : A notable method involves reacting the pyridine substrate with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate. researchgate.netntnu.no Subsequent treatment with aqueous sodium bisulfite (NaHSO₃) facilitates a rearrangement, believed to be a acs.orgntu.edu.sg sigmatropic shift, to yield the 3-nitropyridine. researchgate.netntnu.no

Alternative Reagents : Nitration has also been accomplished using nitric acid in trifluoroacetic anhydride (B1165640), which can provide 3-nitropyridines in moderate to good yields. rsc.org More recently, a method for the meta-nitration of pyridines has been developed that proceeds through an oxazino azine intermediate, addressing the long-standing challenge of direct meta C-H nitration. acs.org

Table 1: Comparison of Pyridine Nitration Methods

| Method | Reagents | Key Features | Typical Position | Reference |

|---|---|---|---|---|

| Classical Nitration | HNO₃ / H₂SO₄ | Requires high temperatures; often low yield for unsubstituted pyridine. | 3-position | researchgate.netyoutube.com |

| Bakke's Procedure | 1. N₂O₅ 2. aq. NaHSO₃ | Forms an N-nitropyridinium intermediate; proceeds via a proposed acs.orgntu.edu.sg sigmatropic shift. | 3-position | researchgate.netntnu.no |

| Trifluoroacetic Anhydride | HNO₃ / (CF₃CO)₂O | Can provide good yields of 3-nitropyridines. | 3-position | rsc.org |

| Oxazino Azine Route | Multi-step involving oxazino azine formation | Modern method for selective meta-nitration under milder conditions. | meta-position | acs.org |

Introducing an amino group onto the pyridine ring can be accomplished through several distinct pathways, ranging from classical name reactions to modern transition-metal-catalyzed processes.

Chichibabin Reaction : The classic Chichibabin reaction involves the direct amination of pyridines at the 2-position using sodium amide (NaNH₂). ntu.edu.sgnih.gov However, its utility is often limited by the harsh reaction conditions and a narrow substrate scope. nih.govacs.org A modified version using a sodium hydride-iodide composite has been shown to facilitate the reaction with primary amines under milder conditions. ntu.edu.sg

From Pyridine N-Oxides : A versatile and high-yielding method involves the conversion of pyridines to their corresponding N-oxides. These activated intermediates can then be aminated at the 2-position using reagents like tosyl anhydride (Ts₂O) and an amine (e.g., t-butylamine), followed by deprotection. acs.orgorganic-chemistry.org This approach offers excellent regioselectivity and functional group tolerance. acs.org

Via Phosphonium (B103445) Salts : A regioselective strategy for 4-amination involves converting the pyridine into a phosphonium salt. nih.gov Subsequent reaction with sodium azide (B81097) yields an iminophosphorane, a versatile precursor that can be converted to the primary amine. nih.gov

Table 2: Overview of Pyridine Amination Pathways

| Method | Reagents | Key Features | Typical Position | Reference |

|---|---|---|---|---|

| Chichibabin Reaction | NaNH₂ | Classic direct amination; requires high temperatures. | 2-position | ntu.edu.sgnih.gov |

| From Pyridine N-Oxide | 1. Oxidation 2. Ts₂O, t-BuNH₂ 3. Deprotection | High yields and excellent regioselectivity; good functional group tolerance. | 2-position | acs.orgorganic-chemistry.org |

| Phosphonium Salt Route | 1. PPh₃, activating agent 2. NaN₃ | Highly regioselective for the 4-position; forms a versatile iminophosphorane intermediate. | 4-position | nih.gov |

The conversion of the carboxylic acid group of a nicotinic acid derivative into its corresponding methyl ester is a standard transformation.

Fischer Esterification : The most common method is the Fischer esterification, which involves reacting the nicotinic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, at reflux.

Non-Catalytic Esterification : Esterification can also be achieved without a catalyst by heating nicotinic acid with a high-boiling, water-immiscible alcohol, which helps to drive the reaction to completion by removing the water byproduct. google.com

Enzymatic Synthesis : For a greener approach, enzymes like Candida antarctica lipase (B570770) B (Novozym® 435) can be used to catalyze the amidation of methyl nicotinate (B505614), and by extension, could be applied to the esterification of nicotinic acid itself under mild conditions. nih.gov

Table 3: Selected Esterification Methods for Nicotinic Acid

| Method | Reagents | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Fischer Esterification | Methanol, cat. H₂SO₄ | Reflux | Standard, widely used method. | |

| Non-Catalytic | Water-immiscible alcohol (e.g., 1-hexanol) | Reflux | Avoids strong acid catalysts. | google.com |

| Enzymatic Catalysis | Methanol, Lipase (e.g., Novozym® 435) | Mild temperature (e.g., 50 °C) | Green chemistry approach, high selectivity. | nih.gov |

Convergent and Divergent Synthetic Routes

The synthesis of Methyl 4-amino-5-nitronicotinate can be envisioned through both convergent and divergent strategies, where key fragments are either assembled late in the synthesis or a common intermediate is diversified.

A logical multi-step synthesis of this compound would likely involve the sequential introduction of the functional groups onto a pre-existing pyridine or nicotinic acid core. The order of these steps is critical and is governed by the directing effects of the substituents. A plausible retrosynthetic analysis suggests starting from a 4-aminonicotinate derivative.

A proposed synthetic sequence is as follows:

Esterification : The synthesis could commence with 4-aminonicotinic acid. This starting material would first undergo esterification, for example, using methanol and a catalytic amount of sulfuric acid, to produce Methyl 4-aminonicotinate.

Nitration : The subsequent and final step would be the regioselective nitration of Methyl 4-aminonicotinate. The amino group at the 4-position is a strongly activating, ortho-para directing group. Therefore, it would direct the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho positions, which are C3 and C5. Steric hindrance from the adjacent ester group at C3 would likely disfavor substitution at that position, leading to preferential nitration at the C5 position. This strategy is supported by syntheses of analogous compounds where an amino or substituted amino group directs nitration to the adjacent open position. researchgate.net

This two-step sequence represents a straightforward and chemically sound approach to the target molecule from a readily available precursor.

Modern synthetic chemistry increasingly focuses on improving efficiency by combining multiple reaction steps into a single operation, known as one-pot or cascade (or tandem) reactions. While a specific, documented one-pot synthesis for this compound is not readily found in the literature, the principles for designing such a process exist.

For instance, the development of one-pot amination procedures for pyridine N-oxides demonstrates that activation and nucleophilic substitution can be telescoped into a single process. acs.orgorganic-chemistry.org Furthermore, cascade reactions involving amino-substituted heterocycles and triazines have been studied, highlighting the potential for complex transformations to occur in a sequential, controlled manner within a single reaction flask. nih.gov

A hypothetical one-pot synthesis could involve the in-situ generation of a highly reactive intermediate that undergoes sequential functionalization. However, the development of such a process for a trisubstituted pyridine with sensitive functional groups like an amine and a nitro group would require careful optimization of reaction conditions to manage chemoselectivity and prevent undesired side reactions.

Based on a comprehensive review of available scientific literature, there is no specific information detailing the synthetic methodologies for the chemical compound This compound . Consequently, an article focusing on its synthesis, including the application of green chemistry principles such as solvent-free reactions, aqueous medium reactions, or specific catalytic methodologies, cannot be accurately generated.

Research into the synthesis of related structures, such as polysubstituted nicotinic acid esters and various amino-nitro pyridine derivatives, reveals a range of chemical strategies. These include:

Green Synthesis of Nicotinic Acid Esters: General methods for the green synthesis of polysubstituted nicotinic acid esters have been developed, sometimes employing acidic ionic liquids as a recyclable medium to promote the reaction between substituted enamine esters and 1,2-dicarbonyl compounds. google.com

Enzymatic and Continuous-Flow Reactions: For nicotinamide (B372718) derivatives, green and efficient syntheses have been achieved using enzymes like Novozym® 435 in sustainable continuous-flow microreactors, highlighting a move towards biocatalysis. nih.gov

Catalytic Synthesis of Pyridine Derivatives: The synthesis of various pyridine and aminopyridine derivatives often relies on transition metal-catalyzed cross-coupling reactions. rsc.orgarkat-usa.org For instance, palladium-based catalysts are frequently used to construct carbon-nitrogen and carbon-carbon bonds in the formation of substituted pyridine rings. arkat-usa.orggoogle.com.na The preparation of pyridine carboxylic acid esters can be achieved by the carbonylation of halopyridines in the presence of a palladium complex and a weak base. google.com

Synthesis of Aminopyridine Esters: A common route to aminopyridine esters involves the reduction of a corresponding nitro or azide precursor. For example, methyl 4-aminopicolinate has been synthesized by the palladium-catalyzed hydrogenation of a methyl 4-azidopicolinate intermediate. prepchem.com

While these methodologies are established for structurally similar compounds, no publications directly report their application to the synthesis of this compound. Therefore, any detailed discussion on its specific synthesis would be speculative and not based on verified scientific findings. Further research and publication in this specific area are needed before a scientifically accurate article can be composed.

Chemical Reactivity and Transformations of Methyl 4 Amino 5 Nitronicotinate

Reactions of the Nitro Group

The nitro group of Methyl 4-amino-5-nitronicotinate is a key site of reactivity, primarily undergoing reduction to an amino group or potentially activating the pyridine (B92270) ring for nucleophilic substitution.

The conversion of the aromatic nitro group into an amino group is a fundamental transformation in organic synthesis. This can be achieved through various methods, including catalytic hydrogenation and chemical reduction using dissolving metals.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups due to its high efficiency and clean reaction profiles. This method involves the use of hydrogen gas in the presence of a metal catalyst. For a structurally similar compound, methyl 6-amino-5-nitronicotinate, catalytic hydrogenation has been successfully used to produce the corresponding diamino product, methyl 5,6-diaminonicotinate. prepchem.comsigmaaldrich.comambeed.com This transformation highlights a standard procedure that is directly applicable to this compound.

The reaction typically uses palladium on carbon (Pd/C) as the catalyst in a solvent like methanol (B129727). prepchem.com The hydrogenation is conducted at room temperature under normal atmospheric pressure of hydrogen gas until the stoichiometric amount of hydrogen is consumed. prepchem.com The resulting product, Methyl 4,5-diaminonicotinate, is obtained in high yield after the removal of the catalyst and solvent evaporation. prepchem.com

Table 1: Conditions for Catalytic Hydrogenation of a Related Nitronicotinate

| Parameter | Condition |

|---|---|

| Substrate | Methyl 6-amino-5-nitronicotinate |

| Catalyst | 5% Palladium on Carbon (Pd/C) |

| Solvent | Methanol |

| Temperature | Room Temperature |

| Pressure | Normal Atmospheric |

| Product | Methyl 5,6-diaminonicotinate |

| Yield | 80% |

Data derived from a procedure for a structurally analogous compound. prepchem.com

Besides catalytic hydrogenation, classical chemical reduction methods are effective for converting aromatic nitro compounds to anilines. These methods are particularly useful when other functional groups in the molecule might be sensitive to hydrogenation conditions. commonorganicchemistry.comacs.org

Common reagents for this transformation include:

Iron in Acidic Media : The use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is a long-established and cost-effective method for nitro group reduction. commonorganicchemistry.comthieme-connect.comgoogle.com This system is known for its functional group tolerance and straightforward workup procedures. thieme-connect.com

Tin(II) Chloride : Stannous chloride (SnCl₂) is another widely used reducing agent that provides a mild and selective method for reducing nitro groups to amines, even in the presence of other reducible functionalities. commonorganicchemistry.comresearchgate.netacsgcipr.org The reaction can be performed in various solvents, including non-acidic and non-aqueous media, which can be advantageous for sensitive substrates. researchgate.net

While specific examples for this compound are not detailed in the reviewed literature, these general methods are standard procedures for the reduction of aromatic nitro compounds and are expected to be applicable. acs.orgacsgcipr.org

The nitro group is a powerful electron-withdrawing group that can activate an aromatic ring towards nucleophilic aromatic substitution (SNAr). chemistrysteps.comnumberanalytics.comyoutube.com This occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. youtube.com For an SNAr reaction to proceed, a good leaving group, typically a halide, must be present at a position ortho or para to the nitro group. chemistrysteps.comyoutube.com

In the case of this compound, there is no halide or other typical leaving group on the pyridine ring. However, under certain conditions, the nitro group itself can act as a leaving group, particularly on highly electron-deficient rings. stackexchange.comrsc.org For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate has been displaced by a fluoride (B91410) nucleophile. stackexchange.com This type of reaction is highly dependent on the substrate and the reaction conditions. The presence of the electron-donating amino group on the same ring as the nitro group in this compound complicates this potential reactivity, as it counteracts the electron-withdrawing effect of the nitro group, making the ring less susceptible to nucleophilic attack.

Reductive Transformations to Amino Functions

Reactivity of the Amino Group

The amino group in this compound is a nucleophilic center and can participate in various reactions, most notably those involving acylation to form amides.

The amino group of an aromatic amine can readily react with acylating agents, such as acyl chlorides or acid anhydrides, to form N-substituted amides. wikipedia.orgchemguide.co.ukchemistrystudent.com This is a common nucleophilic acyl substitution reaction where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uk

While specific acylation studies on this compound are not available, the reactivity of the closely related Methyl 4-aminonicotinate demonstrates this capability. Its amino group can participate in substitution reactions with reagents like acyl chlorides. The general reaction involves treating the amine with an acyl chloride, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the hydrogen chloride byproduct. youtube.com This reaction would convert the amino group into an acetamido or other acylamido group, significantly altering the electronic properties and steric environment of that position on the pyridine ring. Such transformations are fundamental in medicinal chemistry and materials science for modifying a molecule's properties. google.com

Diazotization and Subsequent Transformations

The primary aromatic amino group at the C4 position of this compound is amenable to diazotization, a process that converts it into a diazonium salt. This transformation is typically achieved by treating the compound with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. organic-chemistry.orgmasterorganicchemistry.com The diazonium group is an excellent leaving group (as N₂ gas), making the diazonium salt a valuable intermediate for introducing a wide array of substituents onto the pyridine ring through subsequent reactions. masterorganicchemistry.com

Sandmeyer-Type Reactions: The resulting diazonium salt can undergo various Sandmeyer and related reactions. For instance, treatment with copper(I) halides (CuCl, CuBr) or copper(I) cyanide (CuCN) can replace the diazonium group with chloro, bromo, or cyano groups, respectively. masterorganicchemistry.com

Other Transformations: Beyond the classic Sandmeyer reactions, the diazonium intermediate can be converted to a hydroxyl group by heating in an acidic aqueous solution. masterorganicchemistry.com Furthermore, reaction with potassium iodide allows for the introduction of an iodine atom. The Schiemann reaction, employing tetrafluoroboric acid (HBF₄), can be used to introduce a fluorine atom. masterorganicchemistry.com

Table 1: Potential Diazotization and Subsequent Transformations

| Reagent(s) | Product Functional Group | Reaction Type |

|---|

Condensation Reactions with Carbonyl Compounds

The amino group of this compound can react with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). This condensation reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. The reactivity of the amino group is influenced by the electronic effects of the other substituents on the pyridine ring.

These condensation reactions are significant as they can be a key step in the synthesis of more complex heterocyclic systems. For example, related 4-amino-5-nitropyrimidines are known to react with α-keto compounds to form pteridines. nih.govrsc.org This suggests that this compound could serve as a precursor for analogous fused heterocyclic structures.

Reactivity of the Methyl Ester Group

The methyl ester group at the C3 position of the pyridine ring is a key site for modification, allowing for the synthesis of various carboxylic acid derivatives.

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-5-nitronicotinic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is typically carried out by heating the ester in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.

Base-catalyzed hydrolysis (Saponification): This involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. This reaction is irreversible as the carboxylate salt formed is not attacked by the alcohol. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and yield the free carboxylic acid.

The resulting 4-amino-5-nitronicotinic acid is a valuable intermediate for further synthetic transformations. researchgate.netnih.gov

Transesterification Reactions

Transesterification is the process of exchanging the methyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. In a typical procedure, this compound would be heated in a large excess of the desired alcohol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium alkoxide). The use of a large excess of the new alcohol helps to drive the equilibrium towards the formation of the new ester.

Table 2: Representative Transesterification Reaction

| Reactant | Catalyst | Product |

|---|---|---|

| Ethanol | H₂SO₄ (catalytic) | Ethyl 4-amino-5-nitronicotinate |

| Propanol | NaOPr (catalytic) | Propyl 4-amino-5-nitronicotinate |

Amidation of the Ester

The methyl ester can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis or amidation, typically requires heating the ester with the amine. The reaction can sometimes be facilitated by the use of a catalyst or by converting the ester to a more reactive acyl derivative. Recent developments have shown that Lewis acids can catalyze the direct amidation of amino acids. nih.gov Another approach involves the use of specific reagents like dichloro(methyl)(3,3,3-trifluoropropyl)silane and imidazole (B134444) to mediate the amidation of amino acids without the need for protecting groups. organic-chemistry.org

Table 3: Amidation of the Ester

| Amine Reagent | Product |

|---|---|

| Ammonia (NH₃) | 4-amino-5-nitronicotinamide |

| Methylamine (CH₃NH₂) | 4-amino-N-methyl-5-nitronicotinamide |

| Diethylamine ((C₂H₅)₂NH) | 4-amino-N,N-diethyl-5-nitronicotinamide |

Pyridine Ring Functionalization and Derivatization

The existing substituents on the pyridine ring of this compound direct the position of further functionalization. The amino group is a powerful activating group and directs electrophilic substitution to the ortho and para positions. However, in this case, these positions are already occupied. The nitro group is a strong deactivating group and directs incoming electrophiles to the meta position. The pyridine nitrogen itself is a deactivating group, making the ring less susceptible to electrophilic attack than benzene (B151609).

Given the substitution pattern, nucleophilic aromatic substitution (SNAr) is a more likely pathway for further functionalization. The electron-withdrawing nitro group and the pyridine nitrogen activate the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group (C2 and C6). A suitable leaving group would need to be present at one of these positions for an SNAr reaction to occur.

Derivatization can also be achieved through modification of the existing substituents. For example, the nitro group can be reduced to an amino group, which would significantly alter the reactivity of the pyridine ring and open up new avenues for derivatization.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the strongly activating amino group at the C4-position can facilitate such reactions. Conversely, the nitro group at C5 and the ester at C3 are deactivating, making electrophilic attack less favorable. Due to these competing influences, electrophilic substitution on this compound is not a commonly employed transformation, and harsh reaction conditions may be required, often leading to a mixture of products or decomposition.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Derivatives

Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for electron-deficient pyridine systems. For SNAr to occur on derivatives of this compound, a halogen atom is typically introduced at an activated position, usually ortho or para to an electron-withdrawing group.

A key precursor for such reactions is methyl 4,6-dichloro-5-nitronicotinate. In this di-chlorinated derivative, the chlorine atom at the C6 position is particularly susceptible to nucleophilic displacement due to the activating effect of the adjacent nitrogen atom and the nitro group at C5. The chlorine at C4 is also activated, though to a lesser extent. This allows for selective substitution reactions. For instance, treatment of methyl 4,6-dichloro-5-nitronicotinate with nucleophiles like amines or alkoxides can lead to the stepwise replacement of the chlorine atoms, with the C6 position generally reacting first. This sequential substitution provides a route to a variety of substituted nicotinic acid derivatives.

Another relevant starting material is methyl 2-chloro-4-amino-5-nitronicotinate. The chloro group at the C2 position is activated by the ring nitrogen and can be displaced by various nucleophiles.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. Halogenated derivatives of this compound are valuable substrates for these transformations.

The Suzuki-Miyaura coupling, which typically involves the reaction of a halide with a boronic acid in the presence of a palladium catalyst, has been applied to derivatives of this system. For example, a chlorinated precursor can be coupled with various aryl or heteroaryl boronic acids to introduce new carbon substituents. These reactions are instrumental in the synthesis of complex biaryl structures, which are common motifs in medicinal chemistry.

While specific examples for the Heck reaction directly on this compound derivatives are less commonly reported in readily available literature, the general principles of palladium-catalyzed olefination of halo-pyridines are well-established and applicable.

Cyclization Reactions Involving this compound and its Derivatives

The juxtaposition of the amino and nitro groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. The general strategy involves the reduction of the nitro group to a second amino group, creating a 1,2-diamine functionality on the pyridine ring, which can then undergo cyclocondensation reactions.

Formation of Fused Heterocyclic Systems

A primary application of this chemistry is the synthesis of pyrido[4,5-b]pyrazines. The synthesis begins with the reduction of the 5-nitro group of a suitable nicotinate (B505614) derivative to an amine. This in situ generated diamine can then be reacted with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or biacetyl, to form the fused pyrazine (B50134) ring. This methodology allows for the construction of a variety of substituted pyrido[4,5-b]pyrazines, which are of interest for their potential biological activities.

Applications of Methyl 4 Amino 5 Nitronicotinate As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites in Methyl 4-amino-5-nitronicotinate allows for a variety of chemical transformations, making it an ideal starting point for the synthesis of more intricate organic molecules. The amino group can act as a nucleophile or be diazotized, the nitro group can be reduced to an amino group, and the ester can be hydrolyzed or converted to other functional groups. These functionalities provide multiple handles for chemists to elaborate the molecule and construct complex frameworks.

Building Block for Nitrogen-Containing Heterocycles

The inherent structure of this compound, a substituted pyridine (B92270), naturally lends itself to the synthesis of other nitrogen-containing heterocyclic systems. The presence of both an amino and a nitro group in an ortho-relationship is particularly advantageous for the construction of fused heterocyclic rings.

Pyrazolo[4,3-b]pyridines and Related Ring Systems

While direct synthesis of Pyrazolo[4,3-b]pyridines from this compound is not explicitly detailed in the available literature, the structural features of the molecule suggest its potential as a precursor. The synthesis of pyrazolo[4,3-b]pyridines often involves the cyclization of a 3-aminopyridine (B143674) derivative with a suitable reagent. For instance, an efficient method for synthesizing these systems starts from 2-chloro-3-nitropyridines. nih.gov Another approach involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones. nuph.edu.ua Conceptually, the reduction of the nitro group of this compound to an amino group would generate a 4,5-diaminonicotinate derivative. This diamino compound could then potentially undergo cyclization with appropriate reagents to form the pyrazolo[4,3-b]pyridine core.

Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives often involves the condensation of a three-carbon unit with a reagent containing a C-N-C-N backbone. While there is no direct evidence of this compound being used for this purpose, its derivatives could potentially serve as precursors. For example, 2-methyl-4-amino-5-aminomethylpyrimidine is a key intermediate in the synthesis of Vitamin B1 (thiamine) and is prepared from 2-methyl-4-amino-5-alkoxymethylpyrimidines. google.com The synthesis of various pyrimidine derivatives has been reported through different routes, such as the cyclization of chalcones with guanidine (B92328) hydrochloride. nih.gov

Niclosamide Analogues and Related Scaffolds

Niclosamide, an anthelmintic drug, and its analogues are typically synthesized through the amidation of a substituted salicylic (B10762653) acid with a substituted aniline. nih.gov Although this compound is not a direct precursor in the traditional synthesis of Niclosamide, its structural elements could be incorporated into novel analogues. The core of Niclosamide consists of a salicylanilide (B1680751) scaffold. One could envision a multi-step synthesis where the pyridine ring of this compound is cleaved and transformed to generate a key intermediate for the synthesis of Niclosamide analogues.

Role in the Synthesis of Functional Organic Materials

The chromophoric and auxochromic groups present in this compound suggest its potential utility as a precursor for the synthesis of functional organic materials like dyes and pigments.

Development of Optoelectronic Materials

There is currently a lack of specific, published research detailing the direct use of this compound as a precursor for optoelectronic materials. While the broader class of pyridine derivatives, which includes this compound, is of interest in materials science for their electronic properties, direct evidence of this particular molecule's conversion into materials with specific light-emitting or photosensitive properties is not found in the reviewed literature. The inherent functionalities of this compound, namely the amino and nitro groups on a pyridine core, suggest its potential for modification into more complex, conjugated systems suitable for such applications, but concrete examples and performance data are not presently available.

Contributions to Chemical Probe Development for Biochemical Research

The utility of this compound in the development of chemical probes for biochemical research also appears to be an underexplored area in scientific publications. The structure of the molecule suggests it could serve as a scaffold for creating more complex molecules designed to interact with biological targets.

Synthesis of Compounds for Enzyme Interaction Studies (in vitro)

No specific studies were identified that describe the synthesis of enzyme inhibitors or probes starting from this compound. The general class of aminopyridines and nitropyridines has been investigated for various biological activities, including the inhibition of enzymes like receptor tyrosine kinases. However, a direct synthetic lineage from this compound to a compound used for in vitro enzyme interaction studies, along with associated biological data, is not documented in the available literature.

Design of Ligands for Protein Binding Assays (in vitro)

Similarly, there is a lack of specific examples of this compound being used as a starting material for the design and synthesis of ligands for in vitro protein binding assays. The principles of bioisosterism—the substitution of one chemical group for another with similar properties—are often employed in drug design to optimize a ligand's binding to a protein target. While this compound possesses functional groups that could be modified for such purposes, there are no available research findings that demonstrate this application with specific protein targets or provide data from binding assays.

Mechanistic Investigations and Theoretical Studies

Reaction Mechanism Elucidation for Transformations

The reactivity of methyl 4-amino-5-nitronicotinate is largely dictated by the interplay of the electron-donating amino group and the electron-withdrawing nitro and methyl ester groups on the pyridine (B92270) ring. These substituents influence the electron density of the aromatic system, making it susceptible to certain types of reactions, particularly nucleophilic aromatic substitution.

While specific kinetic data for reactions involving this compound are not extensively documented in the available literature, the kinetics of related nitropyridine derivatives offer valuable insights into potential reaction pathways. For instance, studies on the amination of nitropyridines and the nucleophilic substitution of related nitroaromatic esters provide a framework for understanding the factors that would govern the reaction rates of this compound.

Kinetic investigations would typically involve monitoring the disappearance of the reactant or the formation of the product over time using techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy. The data obtained could be used to determine reaction orders, rate constants, and activation parameters (enthalpy and entropy of activation), which are essential for proposing a plausible reaction mechanism. For example, a second-order rate law would be consistent with a bimolecular SNAr mechanism.

The elucidation of a reaction mechanism is greatly supported by the identification and characterization of transient intermediates. In the context of nucleophilic aromatic substitution on electron-deficient rings like this compound, the formation of a Meisenheimer complex is a key mechanistic feature. wikipedia.orgyoutube.com This intermediate is a resonance-stabilized anionic σ-complex formed by the addition of a nucleophile to the aromatic ring. wikipedia.orgyoutube.com

Experimental techniques such as low-temperature NMR spectroscopy, and in some cases, X-ray crystallography, can be employed to detect and characterize these intermediates. nih.gov The observation of a distinct set of NMR signals at low temperatures that coalesce upon warming would provide strong evidence for the existence of a stable intermediate.

Another important mechanistic pathway for substituted nitropyridines is the Vicarious Nucleophilic Substitution (VNS), where a nucleophile bearing a leaving group at the α-position attacks the aromatic ring, leading to the substitution of a hydrogen atom. nih.gov Mechanistic studies on VNS reactions have also pointed to the formation of anionic adducts as key intermediates. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools to complement experimental studies by offering detailed insights into the electronic structure, reactivity, and dynamics of molecules at an atomic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For this compound, DFT calculations can provide valuable information about its geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are key to understanding its reactivity.

DFT studies on various nitropyridine derivatives have been conducted to calculate properties such as heats of formation, bond orders, and bond dissociation energies, which are important indicators of molecular stability. researchgate.net Similar calculations for this compound would allow for the prediction of its thermodynamic stability and the identification of the most likely sites for electrophilic or nucleophilic attack.

The calculated electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule, guiding the prediction of its interaction with other reagents. Furthermore, DFT can be used to model the transition states of potential reaction pathways, allowing for the calculation of activation barriers and providing a deeper understanding of the reaction mechanism at a molecular level.

Table 1: Representative Calculated Properties for Substituted Pyridines from DFT Studies

| Property | Description | Relevance to Reactivity |

| Heat of Formation | The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. | Indicates the thermodynamic stability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally suggests higher reactivity. |

| Mulliken Charges | A method for estimating the partial atomic charges in a molecule. | Helps in identifying electrophilic and nucleophilic sites. |

| Bond Dissociation Energy | The energy required to break a specific bond homolytically. | Provides insight into the strength of chemical bonds and potential reaction sites. |

This table is illustrative and based on general findings for substituted pyridines. Specific values for this compound would require dedicated DFT calculations.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com For this compound, MD simulations can be employed to understand its behavior in different solvent environments and its interactions with other molecules, such as biological macromolecules.

By simulating the trajectory of the molecule, MD can provide insights into its conformational flexibility, solvation properties, and the dynamics of its interactions with potential binding partners. acs.orgaps.org For instance, if this compound is being investigated for its biological activity, MD simulations could be used to model its binding to a target protein, providing information about the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. acs.org

MD simulations on related pyridine derivatives have been used to study their dynamic behavior and interactions, offering a precedent for applying this technique to this compound. acs.orgaps.org

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. wjpsonline.com These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally determined reactivity data.

For a series of substituted nicotinate (B505614) derivatives, including variations of this compound, a QSRR model could be developed to predict their reactivity in a specific transformation. The molecular descriptors used in such a model could include electronic parameters (e.g., atomic charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and topological indices.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Elucidation

NMR spectroscopy stands as a cornerstone for the structural analysis of organic compounds, providing detailed information about the chemical environment of individual atoms. For Methyl 4-amino-5-nitronicotinate, ¹H and ¹³C NMR would offer initial structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the amine (NH₂) protons, and the methyl (CH₃) protons of the ester group. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing nitro and ester groups.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the pyridine ring.

To unambiguously assign all proton and carbon signals and to elucidate through-bond and through-space correlations, multi-dimensional NMR techniques are indispensable. nih.govipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons on the pyridine ring, aiding in their precise assignment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. For this compound, it would link the aromatic protons to their corresponding carbons on the pyridine ring and the methyl protons to the ester's methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). This is crucial for connecting different parts of the molecule. For instance, correlations would be expected between the methyl protons and the carbonyl carbon, and between the aromatic protons and the carbons of the nitro and amino-substituted positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the substituents on the pyridine ring.

A study on a substituted 2-pyridinyl moiety demonstrated the power of combining ¹H, ¹³C, ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹⁵N HMBC spectra for the complete assignment of all signals. plos.org For instance, in a related aminopyridine derivative, the ¹H NMR spectrum showed the pyridine proton H6 at 7.58 ppm as a doublet coupled to H5, with both H5 and H3 signals shifted upfield due to the electron-donating effect of the 4-amino group. plos.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H2 | 8.5 - 8.8 | 150 - 155 |

| Pyridine-H6 | 8.0 - 8.3 | 140 - 145 |

| NH₂ | 6.5 - 7.5 (broad) | - |

| OCH₃ | 3.8 - 4.0 | 52 - 55 |

| Pyridine-C3 | - | 120 - 125 |

| Pyridine-C4 | - | 145 - 150 |

| Pyridine-C5 | - | 130 - 135 |

| C=O | - | 165 - 170 |

Note: These are estimated values and actual experimental values may vary.

In situ NMR spectroscopy is a powerful tool for monitoring the progress of a chemical reaction in real-time, providing kinetic and mechanistic data. researchgate.netbeilstein-journals.orgnih.gov The synthesis of this compound, likely involving the nitration of a precursor like methyl 4-aminonicotinate, could be monitored using this technique. By tracking the disappearance of reactant signals and the appearance of product signals, one could determine reaction rates, identify transient intermediates, and optimize reaction conditions. researchgate.net For example, in situ NMR has been successfully employed to monitor the formation of metal-organic frameworks and other complex syntheses, offering insights into the evolution of the liquid phase prior to and during product formation. nih.gov

Mass Spectrometry (MS) for Reaction Pathway Analysis and Intermediate Identification

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

HRMS would be used to determine the exact mass of this compound with high precision. This allows for the unambiguous determination of its elemental formula, confirming the presence of all expected atoms in their correct numbers.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. nih.govrsc.orgresearchgate.net This provides valuable information about the structure of the molecule. The fragmentation of this compound in an ESI-MS/MS experiment would likely proceed through several characteristic pathways:

Loss of the methoxy (B1213986) group (-OCH₃): A common fragmentation for methyl esters.

Loss of the entire ester group (-COOCH₃): Leading to a nitropyridinylamine fragment.

Loss of the nitro group (-NO₂): A characteristic fragmentation for nitroaromatic compounds. nih.gov

Decarbonylation: Loss of carbon monoxide (CO) from the ester group.

Studies on the fragmentation of nitroaromatic compounds have established common fragmentation pathways that would be applicable here. nih.govrsc.org

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value (Predicted) | Proposed Fragment |

| 197 | [M]⁺ (Molecular Ion) |

| 166 | [M - OCH₃]⁺ |

| 151 | [M - NO₂]⁺ |

| 138 | [M - COOCH₃]⁺ |

| 123 | [M - NO₂ - CO]⁺ |

Note: These are predicted fragmentation patterns and may vary based on ionization technique and conditions.

Infrared (IR) Spectroscopy for Functional Group Transformations

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. udel.edulibretexts.org For this compound, the IR spectrum would show characteristic absorption bands for the different functional groups.

N-H stretching: The amino group (NH₂) would exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C=O stretching: The ester carbonyl group (C=O) would show a strong absorption band around 1720-1740 cm⁻¹. quimicaorganica.org

N-O stretching: The nitro group (NO₂) would have strong symmetric and asymmetric stretching vibrations at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

C-O stretching: The ester C-O bond would show a stretching vibration in the 1200-1300 cm⁻¹ region. quimicaorganica.org

Aromatic C=C and C=N stretching: The pyridine ring would display characteristic absorptions in the 1400-1600 cm⁻¹ region.

IR spectroscopy is particularly useful for monitoring the progress of a synthesis by observing the appearance or disappearance of key functional group absorptions. For instance, in a synthesis starting from a precursor without a nitro group, the appearance of the characteristic N-O stretching bands would confirm the success of the nitration step.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Ester (C=O) | Stretch | 1720 - 1740 |

| Nitro (N-O) | Asymmetric Stretch | ~1520 |

| Nitro (N-O) | Symmetric Stretch | ~1340 |

| Ester (C-O) | Stretch | 1200 - 1300 |

| Aromatic Ring | C=C, C=N Stretch | 1400 - 1600 |

Note: These are typical ranges and the exact positions can be influenced by the molecular structure.

X-ray Crystallography for Solid-State Structure Confirmation of Novel Derivatives and Intermediates

For instance, in the crystal structure of a related nitro-substituted aminoaromatic compound, Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate , intramolecular C—H···O hydrogen bonds lead to the formation of nearly planar five- and six-membered rings. The coplanarity of these rings with the benzene (B151609) ring indicates a rigid, planar molecular conformation. The molecules are further linked by intermolecular C—H···O hydrogen bonds, which stabilize the crystal structure. nih.gov

The analysis of various heterocyclic derivatives containing amino and nitro functionalities also provides valuable comparative data. For example, the crystal structure of methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate reveals that the pyran ring is almost planar, and the crystal structure is stabilized by N−H···N and N−H···O hydrogen bonds, as well as C−H···π interactions. researchgate.net Similarly, in the structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile , weak intermolecular interactions between nitrogen atoms of adjacent molecules are observed. growingscience.com

These examples underscore the importance of X-ray crystallography in elucidating the precise spatial arrangement of atoms and the nature of non-covalent interactions that govern the solid-state architecture of these molecules. Such detailed structural information is paramount for rational drug design and the development of new synthetic methodologies.

Crystallographic Data for a Related Intermediate:

While specific data for a direct derivative of this compound was not found, the following table presents the crystallographic data for Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate , a structurally related compound that serves as a useful model for understanding the types of structures that may be encountered. nih.gov

| Compound Name | Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate |

| Chemical Formula | C₁₃H₁₆N₂O₅ |

| Molecular Weight | 280.28 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 7.6370(15) Å, b = 8.7880(18) Å, c = 11.329(2) Å |

| α = 81.06(3)°, β = 78.48(3)°, γ = 68.39(3)° | |

| Volume | 689.9(3) ų |

| Z | 2 |

| Radiation | Mo Kα |

| Temperature | 294(2) K |

| Key Interactions | Intramolecular C—H···O hydrogen bonds, Intermolecular C—H···O hydrogen bonds |

This data provides a foundational understanding of the solid-state characteristics of molecules bearing the amino-nitro-ester functionalities on an aromatic ring, which is directly relevant to the study of this compound and its derivatives.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

While classical methods for the synthesis of substituted pyridines exist, future research will undoubtedly focus on the development of more sustainable and efficient routes to Methyl 4-amino-5-nitronicotinate and its analogs. Current approaches often rely on multi-step sequences that may involve harsh reaction conditions, stoichiometric reagents, and generate significant waste.

A key area of development will be the use of earth-abundant metal catalysts as alternatives to precious metals like palladium. Iron, copper, and nickel-based catalysts are gaining prominence for their ability to mediate a wide range of cross-coupling and functionalization reactions. Investigating the applicability of these catalysts for the synthesis of this compound would be a significant step towards more economical and sustainable production.

Exploration of Underutilized Reactivity Modes

The rich electronic nature of this compound, arising from the interplay of the electron-donating amino group and the electron-withdrawing nitro and ester groups, presents a landscape of reactivity that is yet to be fully explored. The nitro group, in particular, is a versatile functional handle that can participate in a variety of transformations beyond simple reduction. nih.gov

Future investigations should delve into the following underutilized reactivity modes:

Nitro Group as a Directing Group and Leaving Group: The strong electron-withdrawing nature of the nitro group activates the pyridine (B92270) ring towards nucleophilic aromatic substitution (SNAr). nih.govclockss.org This can be exploited for the introduction of a wide array of nucleophiles at positions ortho and para to the nitro group. Furthermore, the nitro group itself can act as a leaving group under certain conditions, enabling cine- and tele-substitution reactions to access otherwise difficult-to-synthesize substitution patterns. nih.gov

Radical Reactions: The emergence of photoredox catalysis has opened up new avenues for the generation and reaction of radical species under mild conditions. acs.orgnih.govjiaolei.groupacs.orgnih.gov The nitro group can be a precursor to nitrogen-centered radicals, and the pyridine ring itself can participate in radical additions and substitutions. Exploring the photoredox-mediated reactions of this compound could lead to novel C-H functionalization, alkylation, and arylation strategies.

Cycloaddition Reactions: The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it a potential candidate for participation in various cycloaddition reactions. Investigating its behavior as a dienophile or heterodienophile in Diels-Alder and related reactions could provide rapid access to complex polycyclic and heterocyclic scaffolds. nih.gov

Design of Next-Generation Synthetic Intermediates

This compound is not merely a target molecule but a valuable starting point for the synthesis of more complex and functionalized compounds. Its strategic functionalization can lead to a new generation of synthetic intermediates with broad applicability.

Future efforts in this area will focus on:

Selective Functional Group Transformations: Developing protocols for the selective transformation of one functional group in the presence of others is paramount. For instance, selective reduction of the nitro group to an amino group without affecting the ester functionality would yield a highly valuable diamino-pyridine derivative. masterorganicchemistry.com Conversely, selective hydrolysis or amidation of the ester group would provide access to carboxylic acids and amides, respectively.

Derivatization of the Amino Group: The primary amino group can be readily acylated, alkylated, or transformed into other nitrogen-containing functionalities. This allows for the introduction of diverse side chains and the construction of libraries of related compounds for screening purposes.

Ortho-Functionalization: Directed ortho-metalation (DoM) strategies, where a functional group directs deprotonation and subsequent electrophilic trapping at an adjacent position, could be explored. The amino or even the ester group could potentially serve as directing groups for the selective functionalization of the C-6 position of the pyridine ring.

These next-generation intermediates, with their increased molecular complexity and tailored reactivity, will serve as powerful tools for the synthesis of pharmaceuticals, agrochemicals, and materials.

Expansion of Applications in Emerging Areas of Chemical Science

The unique structural and electronic properties of this compound and its derivatives suggest potential applications in a variety of emerging fields beyond traditional medicinal chemistry.

Materials Science: The electron-deficient nature of the nitro-substituted pyridine ring, coupled with the potential for hydrogen bonding from the amino group, makes this scaffold interesting for the design of novel organic electronic materials. Derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as n-type semiconductors in organic field-effect transistors (OFETs). The ability to tune the electronic properties through derivatization would be a key advantage. rsc.org

Agrochemicals: Pyridine-based structures are prevalent in a wide range of herbicides, insecticides, and fungicides. The specific substitution pattern of this compound could be a starting point for the discovery of new agrochemicals with novel modes of action. Systematic derivatization and screening against various pests and plant diseases could uncover lead compounds for further development. researchgate.net

Catalysis: Functionalized pyridine derivatives are widely used as ligands in transition metal catalysis. yorku.caacs.orgacs.org The amino and ester groups of this compound could be modified to create novel bidentate or tridentate ligands for a variety of catalytic transformations. The electronic properties of the pyridine ring, modulated by the nitro group, could influence the activity and selectivity of the metal center.

Integration with Automated Synthesis and High-Throughput Experimentation

The future of chemical synthesis lies in the increasing integration of automation and high-throughput experimentation (HTE). These technologies allow for the rapid synthesis and screening of large libraries of compounds, accelerating the discovery of new molecules with desired properties.

This compound is an ideal platform for such approaches due to its potential for diversification. Future research will involve:

Development of Robust Synthetic Protocols for Automation: Adapting the synthetic routes to this compound and its derivatives for use on automated synthesis platforms will be crucial. This requires the development of robust and reliable reactions that are tolerant to a wide range of functional groups and can be performed with minimal manual intervention.

High-Throughput Synthesis of Compound Libraries: Using automated synthesizers, large libraries of derivatives can be generated by systematically varying the substituents on the pyridine ring and the functional groups. This will involve the use of diverse building blocks and reaction conditions. rsc.org

High-Throughput Screening: The synthesized libraries can then be subjected to high-throughput screening to identify compounds with interesting biological or material properties. nih.gov This could involve screening for enzyme inhibition, antimicrobial activity, or specific photophysical properties. The data generated from these screens can then be used to inform the design of the next generation of compounds in an iterative process of discovery.

By embracing these modern technologies, the exploration of the chemical space around this compound can be significantly accelerated, unlocking its full potential in a shorter timeframe.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.